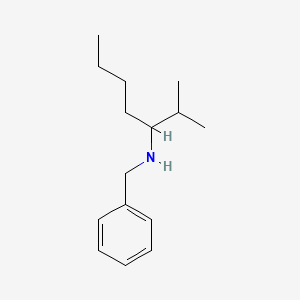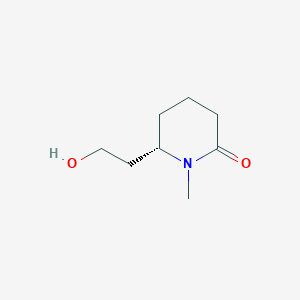![molecular formula C10H21ClN2 B14520381 1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride CAS No. 62634-03-1](/img/structure/B14520381.png)
1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is a quaternary ammonium salt derived from 1,4-diazabicyclo[2.2.2]octane, commonly known as DABCO. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent in various organic synthesis reactions. It is a colorless solid that is highly soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride can be synthesized through the alkylation of 1,4-diazabicyclo[2.2.2]octane with butyl chloride. The reaction typically occurs in a polar solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature. The reaction is as follows:
DABCO+Butyl Chloride→1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to its high nucleophilicity.
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions typically occur in polar solvents such as DMSO or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: The major products are substituted quaternary ammonium salts.
Oxidation: The products include oxidized derivatives of the original compound.
Reduction: The products are reduced forms of the compound, often with altered functional groups.
Scientific Research Applications
1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including the Baylis-Hillman reaction and the formation of polyurethane.
Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride involves its role as a nucleophilic catalyst. The compound’s high nucleophilicity allows it to effectively participate in various chemical reactions by donating electron pairs to electrophilic centers. This property makes it a valuable catalyst in organic synthesis, where it facilitates the formation of carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound of 1-butyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride, known for its high nucleophilicity and basicity.
Quinuclidine: A structurally similar compound with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its quaternary ammonium structure, which imparts high stability and solubility in polar solvents. Its high nucleophilicity and basicity make it a versatile reagent in organic synthesis, distinguishing it from other similar compounds.
Properties
CAS No. |
62634-03-1 |
|---|---|
Molecular Formula |
C10H21ClN2 |
Molecular Weight |
204.74 g/mol |
IUPAC Name |
1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane;chloride |
InChI |
InChI=1S/C10H21N2.ClH/c1-2-3-7-12-8-4-11(5-9-12)6-10-12;/h2-10H2,1H3;1H/q+1;/p-1 |
InChI Key |
VHVAXQIYNVSQTI-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]12CCN(CC1)CC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


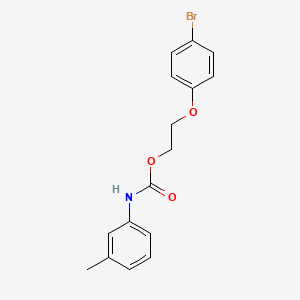

![10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14520313.png)
![2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14520321.png)
![3,7-Dihydroxy-3a-methyldodecahydro-6H-cyclopenta[a]naphthalen-6-one](/img/structure/B14520324.png)
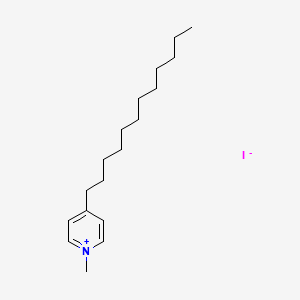
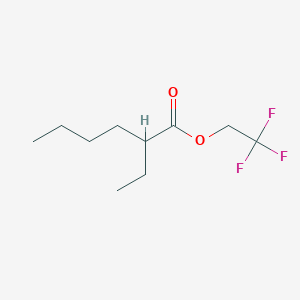

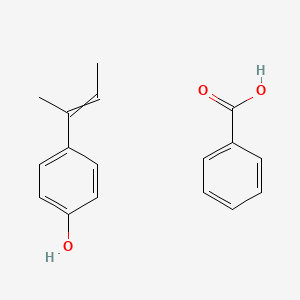

![5-[5-Methyl-2-(propan-2-yl)phenoxy]furan-2-carbaldehyde](/img/structure/B14520352.png)

